molecular formula C17H13ClFN3O3S B2634100 N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-20-8

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2634100
CAS RN: 1021229-20-8
M. Wt: 393.82
InChI Key: FMERWKOMWDRVMW-UHFFFAOYSA-N
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Description

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClFN3O3S and its molecular weight is 393.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research chemicals with complex structures, including those related to N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, often undergo synthesis and characterization to explore their chemical properties and potential applications. For instance, McLaughlin et al. (2016) reported on the synthesis and characterization of a research chemical, highlighting the importance of accurate identification and the potential for mislabeling in the distribution of such compounds. Their work underscores the necessity of rigorous analytical techniques in confirming the structures of newly synthesized compounds (McLaughlin et al., 2016).

Antimicrobial Activity

Compounds with furan and thiazole moieties, similar to the one , are often evaluated for their antimicrobial properties. Arora et al. (2013) synthesized a series of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and investigated their antimicrobial activity. Their research contributes to the development of new antimicrobial agents and highlights the potential of such compounds in addressing resistance issues (Arora et al., 2013).

Antiallergic Compounds

The investigation into novel antiallergic compounds includes the development of molecules with specific structural features for improved efficacy. Georgiev et al. (1987) synthesized a series of furan-3-carboxamides with notable antiallergic activity, illustrating the therapeutic potential of such compounds in the treatment of allergic reactions (Georgiev et al., 1987).

Spectral Linearity and Solvent-Free Synthesis

Research into solvent-free synthesis methods and the spectral properties of compounds provides insights into more sustainable and efficient chemical processes. Thirunarayanan and Sekar (2013) discussed the solvent-free synthesis and spectral linearity of some derivatives, demonstrating the environmental and practical benefits of such methodologies (Thirunarayanan & Sekar, 2013).

Molecular Characterization and Biological Activity

The detailed molecular characterization of compounds, including those with furan and carboxamide groups, supports the exploration of their biological activities. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, providing a foundation for further pharmacological studies (Cakmak et al., 2022).

Mechanism of Action

properties

IUPAC Name

N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3S/c18-12-8-10(3-5-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMERWKOMWDRVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.